molecular formula C10H10O3Si B14641621 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one CAS No. 54049-02-4

2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one

Cat. No.: B14641621
CAS No.: 54049-02-4
M. Wt: 206.27 g/mol
InChI Key: KHQGHBKGPGYSLX-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one is an organic compound that belongs to the class of benzodioxasilin derivatives This compound is characterized by its unique structure, which includes a benzodioxasilin ring fused with an ethenyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one can be achieved through several methods. One common approach involves the reaction of a suitable benzodioxasilin precursor with ethenyl and methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The ethenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethenyl-2-methyl-2H,4H-1,3,2-benzodioxasilin-4-one include other benzodioxasilin derivatives with different substituents. Examples include:

  • 2-Methyl-2H,4H-1,3,2-benzodioxasilin-4-one
  • 2-Ethenyl-2H,4H-1,3,2-benzodioxasilin-4-one

Uniqueness

What sets this compound apart is its specific combination of ethenyl and methyl groups, which confer unique reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of advanced materials.

Properties

CAS No.

54049-02-4

Molecular Formula

C10H10O3Si

Molecular Weight

206.27 g/mol

IUPAC Name

2-ethenyl-2-methyl-1,3,2-benzodioxasilin-4-one

InChI

InChI=1S/C10H10O3Si/c1-3-14(2)12-9-7-5-4-6-8(9)10(11)13-14/h3-7H,1H2,2H3

InChI Key

KHQGHBKGPGYSLX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OC2=CC=CC=C2C(=O)O1)C=C

Origin of Product

United States

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